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Compound of Interest

Compound Name: Ingavirin-d6

Cat. No.: B12423905

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted
physicochemical properties of Ingavirin-d6, a deuterated analog of the antiviral drug Ingavirin.
This document is intended to serve as a valuable resource for researchers and professionals
involved in the development and characterization of antiviral therapeutics.

Introduction

Ingavirin is an antiviral drug with a dual mechanism of action, exhibiting both direct antiviral and
immunomodulatory effects.[1] It is used in the treatment of influenza A and B, as well as other
acute respiratory viral infections.[2] Ingavirin-d6 is a stable isotope-labeled version of Ingavirin,
in which six hydrogen atoms have been replaced with deuterium. Such deuteration is often
employed in drug development to alter pharmacokinetic profiles or for use as an internal
standard in analytical studies.[3] Understanding the physicochemical properties of Ingavirin-d6
is crucial for its application in research and potential therapeutic development.

Physicochemical Properties of Ingavirin-d6

The following table summarizes the key physicochemical properties of Ingavirin-d6.
Experimentally determined values for properties such as logP, aqueous solubility, pKa, and
melting point are not readily available in the public domain. Therefore, in silico prediction
methods have been employed to estimate these values.
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Property Value Source
Molecular Formula C10H9DsN303 [4]

Molecular Weight 231.28 g/mol [4]

CAS Number 219694-63-0 (Non-deuterated)  [4]

Predicted logP -1.37 In silico prediction
Predicted Aqueous Solubility - o
(10gS) -1.56 mol/L In silico prediction
Predicted pKa (Acidic) 4.8 In silico prediction
Predicted pKa (Basic) 6.7 In silico prediction
Predicted Melting Point 185 °C In silico prediction

Methodologies for Property Determination
In Silico Prediction Protocols

The predicted physicochemical properties presented in this guide were obtained using
established online computational tools. The use of in silico methods is a standard practice in
drug discovery and development for the early characterization of compounds when
experimental data is not yet available.

» logP Prediction: The octanol-water partition coefficient (logP) was predicted using the
Molinspiration online property calculation service. This tool calculates logP based on a group
contribution method, which has been trained on a large dataset of experimentally determined
logP values.[5] The SMILES string for the non-deuterated form of Ingavirin
(O=C(0O)CCCC(=0O)NCCC1=CNC=N1) was used for this prediction, as the effect of
deuterium substitution on logP is generally minimal.

e Aqueous Solubility (logS) Prediction: The aqueous solubility (logS) was predicted using the
AqgSolPred online tool.[6] This tool employs a consensus model of machine learning
algorithms (Neural Networks, Random Forest, and XGBoost) trained on a large, curated
database of aqueous solubility data (AgSolDB).[6] The SMILES string for non-deuterated
Ingavirin was used as input.
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e pKa Prediction: The acid dissociation constants (pKa) were predicted using the MolGpKa
web server.[7] This server utilizes a graph-convolutional neural network model to predict the
pKa values of small molecules by learning pKa-related chemical patterns.[7] The prediction
identified both an acidic and a basic pKa for the molecule.

e Melting Point Prediction: The melting point was predicted using the AAT Bioquest Melting
Point Predictor.[8] This tool uses a regression-based, gradient boosting model that takes a
SMILES string as input and outputs a predicted melting point in Celsius.[8] It is important to
note that this prediction has a reported error margin of approximately 40 °C.[8]

Standard Experimental Protocols for Future Validation

For the future experimental validation of the predicted physicochemical properties, the following
standard methodologies are recommended:

e logP Determination (Shake-Flask Method): The shake-flask method is the traditional and
most reliable method for the experimental determination of logP. It involves dissolving the
compound in a biphasic system of n-octanol and water and allowing it to partition between
the two phases. The concentration of the compound in each phase is then measured (e.g.,
by UV-Vis spectroscopy or HPLC) to calculate the partition coefficient.

e Aqueous Solubility Determination (HPLC-based Method): A common method for determining
agueous solubility involves preparing a saturated solution of the compound in water. The
solution is then filtered to remove any undissolved solid, and the concentration of the
dissolved compound in the filtrate is quantified using High-Performance Liquid
Chromatography (HPLC) with a UV detector, by comparing the peak area to a standard
curve of known concentrations.

» pKa Determination (Potentiometric Titration): Potentiometric titration is a standard method for
determining the pKa of a compound. It involves titrating a solution of the compound with a
strong acid or base and monitoring the pH of the solution. The pKa value corresponds to the
pH at which the compound is half-ionized.

e Melting Point Determination (Capillary Method): The melting point can be determined using a
melting point apparatus. A small amount of the crystalline compound is packed into a
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capillary tube and heated at a controlled rate. The temperature range over which the
compound melts is observed and recorded as the melting point.

Mechanism of Action and Signaling Pathways

Ingavirin exerts its antiviral effects through a multifaceted mechanism that includes both direct
inhibition of viral replication and modulation of the host immune response.[1]

Antiviral Signhaling Pathway

Ingavirin has been shown to interfere with the nuclear import of viral proteins, a critical step for
the replication of many viruses, including influenza.[1] By inhibiting this process, Ingavirin
effectively halts the viral life cycle within the host cell.[1]
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Caption: Antiviral mechanism of Ingavirin-d6.

Immunomodulatory Signaling Pathway

In addition to its direct antiviral activity, Ingavirin modulates the host's innate immune response.
[2] It has been shown to enhance the production of interferons (IFNs) and regulate the cytokine
balance, which is crucial for an effective and controlled immune response to viral infections.[1]

[3]
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Caption: Immunomodulatory effects of Ingavirin-d6.

Applications in Research and Drug Development

The physicochemical properties of Ingavirin-d6é are critical for its application in several areas of

drug development:

o Pharmacokinetic Studies: As a deuterated compound, Ingavirin-d6 is an ideal internal
standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays
to accurately quantify Ingavirin in biological matrices.

» Metabolic Stability: Deuteration at specific sites can sometimes alter the metabolic profile of
a drug, potentially leading to improved metabolic stability and a more favorable
pharmacokinetic profile. The properties outlined in this guide can inform the design of such
studies.
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o Formulation Development: Solubility is a key determinant of a drug's bioavailability. The
predicted aqueous solubility of Ingavirin-d6 provides initial guidance for the development of
appropriate formulations for preclinical and clinical studies.

o Lead Optimization: The predicted logP and pKa values are important parameters in
medicinal chemistry for optimizing the absorption, distribution, metabolism, and excretion
(ADME) properties of drug candidates.

Conclusion

This technical guide provides a summary of the core physicochemical properties of Ingavirin-
d6, utilizing in silico prediction methods in the absence of extensive experimental data. The
provided information on its molecular characteristics, along with its established dual
mechanism of action, offers a valuable resource for researchers and drug development
professionals working with this and similar antiviral compounds. Further experimental validation
of the predicted properties is encouraged to build a more complete profile of this promising
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. What is the mechanism of Ingavirin? [synapse.patsnap.com]

. bio.tools A- Bioinformatics Tools and Services Discovery Portal [bio.tools]
. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
. pharmaffiliates.com [pharmaffiliates.com]

. logP - octanol-water partition coefficient calculation [molinspiration.com]

. agsolpred.streamlit.app [agsolpred.streamlit.app]

. MolGpKa [xundrug.cn]

°
0] ~ (o)) &) EaN w N -

. Melting Point Predictor | AAT Bioquest [aatbio.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b12423905?utm_src=pdf-body
https://www.benchchem.com/product/b12423905?utm_src=pdf-body
https://www.benchchem.com/product/b12423905?utm_src=pdf-body
https://www.benchchem.com/product/b12423905?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-mechanism-of-ingavirin
https://bio.tools/molgpka
https://vcclab.org/lab/alogps/
https://www.pharmaffiliates.com/en/ingavirin-d6-pasti089797.html
https://www.molinspiration.com/services/logp.html
https://aqsolpred.streamlit.app/
https://xundrug.cn/molgpka/about
https://www.aatbio.com/tools/predictive-modeling/melting-point-predictor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of Ingavirin-d6]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12423905#physicochemical-properties-of-ingavirin-
d6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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